

(S)-(-)-2-Acetoxy succinic Anhydride: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(-)-2-Acetoxy succinic anhydride

Cat. No.: B016912

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Chiral Synthon

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, or synthons, are instrumental in constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs). **(S)-(-)-2-Acetoxy succinic anhydride**, also known as O-Acetyl-L-malic anhydride, has emerged as a valuable C4 chiral synthon. Derived from naturally abundant L-malic acid, this reagent provides a compact, stereodefined framework containing multiple reactive sites. Its utility lies in the ability to introduce a specific stereocenter while simultaneously offering versatile handles for subsequent chemical transformations.

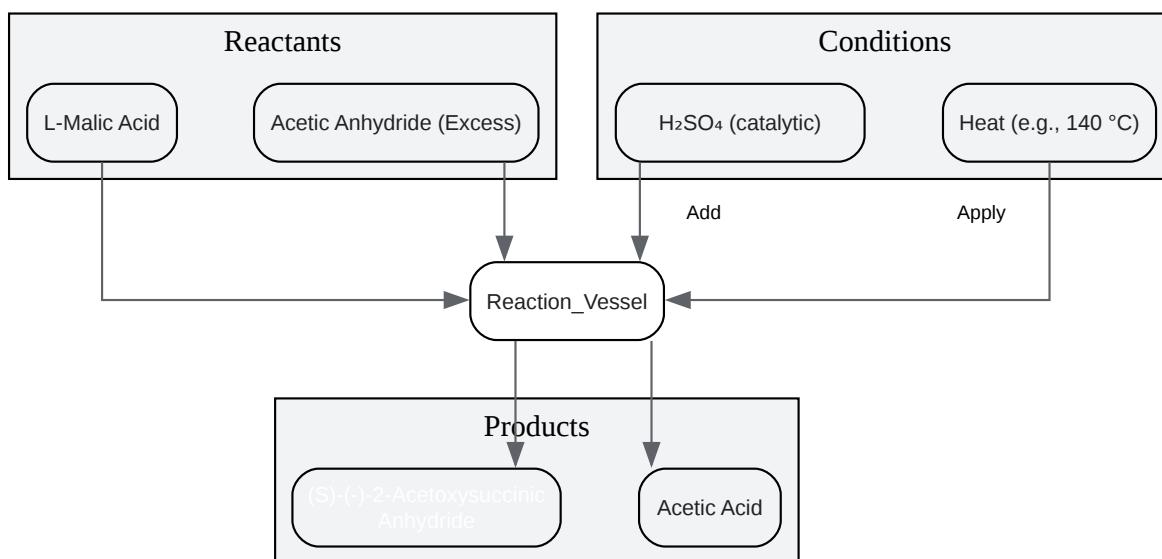
This guide provides an in-depth technical overview of **(S)-(-)-2-Acetoxy succinic anhydride**, designed for researchers, chemists, and drug development professionals. It will cover the compound's core properties, a field-proven synthesis protocol, mechanistic insights into its reactivity, and its application in asymmetric synthesis, thereby offering a comprehensive resource for leveraging this synthon in advanced chemical research.

Core Compound Identification and Properties

A foundational understanding of a reagent begins with its fundamental identifiers and physicochemical properties. This information is critical for procurement, reaction planning, and safety assessment.

Identifier / Property	Value	Source(s)
CAS Number	59025-03-5	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₆ O ₅	[1] [2] [4]
Molecular Weight	158.11 g/mol	[2] [4] [5]
Synonyms	O-Acetyl-L-malic anhydride, (S)-3-Acetoxy-dihydro-2,5- furandione	[2] [4] [5]
Appearance	White to off-white crystalline solid	[2] [5]
Melting Point	54-56 °C	[2]
Optical Activity	[α] ²⁰ /D: -27° (c=1 in chloroform)	[2]
Solubility	Soluble in various organic solvents (e.g., chloroform, THF, ethyl acetate). Reacts with water and alcohols.	
Stability	Moisture-sensitive. Stable under an inert atmosphere.	

Synthesis Protocol: From Natural Precursor to Chiral Anhydride


The most direct and economically viable synthesis of **(S)-(-)-2-Acetoxy succinic anhydride** utilizes L-malic acid, a readily available chiral pool starting material. The transformation is a one-pot procedure involving two key events: acetylation of the secondary alcohol and intramolecular cyclodehydration to form the anhydride ring. Acetic anhydride serves as the reagent for both transformations.

Causality Behind Experimental Choices:

- Starting Material: L-malic acid provides the desired (S)-stereochemistry pre-installed, obviating the need for a separate asymmetric induction step.
- Reagent: Acetic anhydride is a powerful dehydrating agent and the source of the acetyl group. Using it in excess drives the reaction equilibrium towards the product.
- Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, protonates a carbonyl oxygen of the acetic anhydride or a carboxyl group on the malic acid intermediate. This protonation increases the electrophilicity of the carbonyl carbon, accelerating both the initial acetylation and the final intramolecular nucleophilic attack that closes the anhydride ring.^[6]
- Temperature: Heating the reaction provides the necessary activation energy for both the acetylation and the dehydration steps, ensuring a reasonable reaction rate.

Detailed Experimental Protocol:

Reaction: Synthesis of (S)-(-)-2-Acetoxysuccinic anhydride

[Click to download full resolution via product page](#)

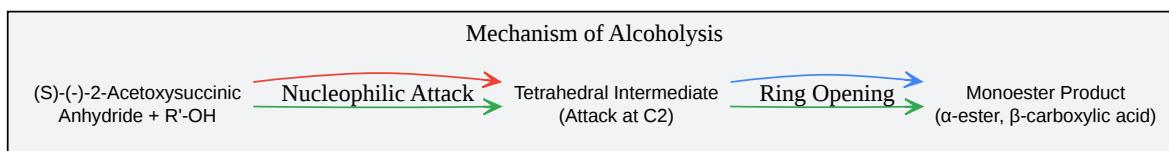
Caption: Workflow for the synthesis of **(S)-(-)-2-Acetoxy succinic anhydride**.

- Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add L-malic acid (1.0 eq).
- Reagent Addition: In a fume hood, add acetic anhydride (approx. 2.0-2.5 mL per gram of malic acid).
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per 10g of malic acid).
- Reaction: Heat the mixture with stirring. A common condition is 140 °C for approximately 4 hours. The solid malic acid should dissolve as the reaction progresses.
- Workup & Purification:
 - Cool the reaction mixture to room temperature.
 - Concentrate the mixture under reduced pressure (in *vacuo*) to remove excess acetic anhydride and the acetic acid byproduct.
 - The crude residue can be purified by fractional distillation under high vacuum or by recrystallization from a suitable solvent system (e.g., diethyl ether).
- Validation: Confirm product identity and purity via standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR) and measure optical rotation to confirm enantiomeric integrity.

Reactivity and Mechanistic Considerations

The synthetic utility of **(S)-(-)-2-Acetoxy succinic anhydride** stems from the high reactivity of the anhydride functional group, which is susceptible to nucleophilic acyl substitution. This reaction opens the five-membered ring to generate derivatives of O-acetyl-L-malic acid.

Regioselectivity of Nucleophilic Attack:


A key consideration for this unsymmetrical anhydride is the regioselectivity of the ring-opening. The two carbonyl carbons (C2 and C5) are electronically and sterically distinct.

- C2 Carbonyl: Adjacent to the electron-withdrawing acetoxy group at the chiral center. This inductive effect makes the C2 carbonyl more electrophilic.
- C5 Carbonyl: Less sterically hindered and electronically more similar to a standard succinic anhydride carbonyl.

For many nucleophiles, the attack is predicted to occur preferentially at the more electrophilic C2 carbonyl. This is due to the strong inductive effect of the adjacent acetoxy group, which enhances the partial positive charge on the C2 carbonyl carbon. However, very bulky nucleophiles might favor attack at the less hindered C5 position. It is crucial for researchers to empirically determine the regioselectivity for their specific nucleophile and reaction conditions.

Mechanism: Ring-Opening with an Alcohol (Alcoholysis)

The reaction with an alcohol ($R'-OH$) is a representative example of the ring-opening process and is fundamental to using this synthon for creating more complex molecules, such as chiral tetrone acids.^[6]

[Click to download full resolution via product page](#)

Caption: Generalized mechanism for the nucleophilic ring-opening of the anhydride.

- Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic C2 carbonyl carbon.
- Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate.
- Ring Opening: The tetrahedral intermediate collapses. The C2-O bond of the anhydride ring cleaves, with the ring oxygen acting as a leaving group. This reforms the carbonyl group and

opens the ring.

- Proton Transfer: A final proton transfer step (typically involving a mild base or another molecule of the alcohol) neutralizes the product, yielding the final monoester.

This reaction generates a chiral molecule with two distinct carboxylic acid-derived functional groups: an ester and a free carboxylic acid, which can be selectively addressed in subsequent synthetic steps.

Applications in Drug Development and Asymmetric Synthesis

The primary application of **(S)-(-)-2-Acetoxysuccinic anhydride** is as a chiral building block for the synthesis of enantiomerically pure molecules.^[7] Its stereocenter is carried through the synthesis to define the stereochemistry of a target molecule.

Desymmetrization of meso-Compounds:

One powerful strategy in asymmetric synthesis is the desymmetrization of achiral meso-compounds. While **(S)-(-)-2-Acetoxysuccinic anhydride** itself is not typically used as the chiral catalyst for this, the half-esters derived from its ring-opening can be employed as chiral ligands or synthons in reactions that desymmetrize meso-diols or other symmetric substrates.^{[8][9][10]}

Synthesis of Bioactive Molecules:

The anhydride serves as a precursor in the synthesis of complex natural products and pharmaceuticals.^[7] For example, it is a key starting material for chiral tetronic acids, a structural motif found in various natural products with antibiotic and antiviral activities.^[6] The synthesis involves the regioselective ring-opening with an alcohol, followed by further manipulations and a final Dieckmann cyclization to form the tetronic acid ring.

Prodrug Strategies and Bioconjugation:

The parent compound, succinic anhydride, is widely used to create linkers for prodrugs or for conjugating drugs to targeting moieties like antibodies.^[11] The anhydride reacts with hydroxyl or amine groups on a drug molecule, introducing a succinate linker that can improve solubility

or be cleaved in vivo. **(S)-(-)-2-Acetoxy succinic anhydride** offers the potential to create chiral linkers, which could influence the stability, release kinetics, and overall pharmacological profile of a prodrug or bioconjugate.

Safety and Handling

As a reactive chemical intermediate, proper handling of **(S)-(-)-2-Acetoxy succinic anhydride** is essential.

Hazard Class	Description	Precautionary Measures
Eye Irritant (H319)	Causes serious eye irritation.	Wear safety glasses or goggles (P280).
Skin Irritant (H315)	Causes skin irritation.	Wear protective gloves (P280).
Respiratory Irritant (H335)	May cause respiratory irritation.	Avoid breathing dust. Use only in a well-ventilated area or fume hood (P261, P271).
Moisture Sensitive	Reacts with water (hydrolyzes).	Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Keep in a dry place.

First Aid:

- Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Skin (P302+P352): Wash with plenty of water.
- Inhalation: Move person to fresh air and keep comfortable for breathing.

(Safety information sourced from Sigma-Aldrich[2])

Conclusion

(S)-(-)-2-Acetoxy succinic anhydride is more than a simple chemical reagent; it is a strategic tool for the efficient construction of chiral molecules. Its derivation from the chiral pool, combined with its versatile anhydride reactivity, makes it an invaluable asset for researchers in pharmaceutical development and complex organic synthesis. A thorough understanding of its properties, synthesis, and reactivity—particularly the regioselectivity of its ring-opening reactions—is key to unlocking its full potential in the laboratory. By applying the principles and protocols outlined in this guide, scientists can confidently incorporate this powerful synthon into their synthetic strategies to create the next generation of stereochemically defined molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 59025-03-5 | MFCD00082708 | (S)-(-)-2-Acetoxy succinic Anhydride [aaronchem.com]
- 2. (S)-(-)-2-Acetoxy succinic anhydride 98 59025-03-5 [sigmaaldrich.com]
- 3. 59025-03-5|(S)-(-)-2-Acetoxy succinic Anhydride|BLD Pharm [bldpharm.com]
- 4. 59025-03-5 CAS Manufactory [m.chemicalbook.com]
- 5. (-)-O-Acetyl-L-malic Anhydride | 59025-03-5 | TCI Deutschland GmbH [tcichemicals.com]
- 6. (+)-O-Acetyl-D-malic Anhydride | 79814-40-7 | Benchchem [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbino.com]
- To cite this document: BenchChem. [(S)-(-)-2-Acetoxy succinic Anhydride: A Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016912#s-2-acetoxy succinic-anhydride-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com